molecular formula C44H64N8O16 B14464646 (E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide CAS No. 72412-13-6

(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide

Cat. No.: B14464646
CAS No.: 72412-13-6
M. Wt: 961.0 g/mol
InChI Key: YCRPVSAYMOQFBC-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the propyl and methoxy groups: These groups can be introduced via alkylation and methylation reactions, respectively.

    Attachment of the pyrrolidine moiety: This step involves the reaction of the pyrimidine intermediate with a suitable pyrrolidine derivative.

    Formation of the (E)-but-2-enedioic acid moiety: This can be achieved through a series of reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

72412-13-6

Molecular Formula

C44H64N8O16

Molecular Weight

961.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide

InChI

InChI=1S/2C16H26N4O2.3C4H4O4/c2*1-4-7-14-17-11-13(16(19-14)22-3)15(21)18-10-12-8-6-9-20(12)5-2;3*5-3(6)1-2-4(7)8/h2*11-12H,4-10H2,1-3H3,(H,18,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

YCRPVSAYMOQFBC-VQYXCCSOSA-N

Isomeric SMILES

CCCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.CCCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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